Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is a complex organic compound with the molecular formula C11H13BrINO3 and a molecular weight of 414.04 g/mol This compound is characterized by the presence of a pyridine ring substituted with bromine, iodine, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate typically involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of 3-amino-4-bromopyridine.
Bromination and Iodination: The amino group is protected, and the bromine and iodine atoms are introduced at the 3 and 5 positions of the pyridine ring, respectively.
Esterification: The resulting compound is then esterified with tert-butyl bromoacetate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl bromoacetate: Used as an intermediate in organic synthesis and has similar ester functional groups.
3-bromo-4-oxo-pyridine derivatives: These compounds share the pyridine ring structure and bromine substitution but differ in other substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H13BrINO3 |
---|---|
Molecular Weight |
414.03 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromo-5-iodo-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H13BrINO3/c1-11(2,3)17-9(15)6-14-4-7(12)10(16)8(13)5-14/h4-5H,6H2,1-3H3 |
InChI Key |
PPRULZYPLANPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=O)C(=C1)I)Br |
Origin of Product |
United States |
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